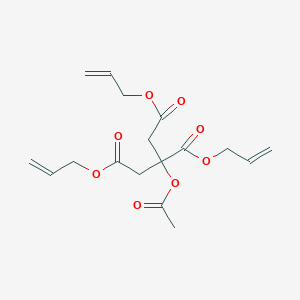
Triallyl acetylcitrate
説明
Triallyl acetylcitrate, a derivative of citric acid, is an ester formed by the acetylation of triallyl citrate. Its structure comprises three allyl (prop-2-enyl) groups esterified to citric acid, with an additional acetyl group modifying its properties. Triallyl citrate, for instance, has a molecular formula of C₁₅H₂₀O₇, a molecular weight of 312.32 g/mol, and a boiling point of 208°C . Allyl esters like triallyl citrate are known for their reactivity in polymer crosslinking due to the presence of unsaturated allyl groups, which participate in radical-mediated reactions .
特性
CAS番号 |
115-72-0 |
|---|---|
分子式 |
C17H22O8 |
分子量 |
354.4 g/mol |
IUPAC名 |
tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3 |
InChIキー |
CHNHTNNNKPKJOL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
正規SMILES |
CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
製品の起源 |
United States |
類似化合物との比較
Key Observations:
- Triallyl citrate : The allyl groups confer reactivity for polymerization, making it suitable for crosslinking applications in materials science .
- Acetyl tributyl citrate (ATBC) : The acetyl and butyl groups enhance hydrophobicity and plasticizing efficiency, making ATBC a preferred pharmaceutical excipient .
- Trioctyldodecyl citrate : Larger ester chains improve thermal stability, ideal for high-performance plasticizers in industrial polymers .
Triallyl Citrate
Acetyl Tributyl Citrate (ATBC)
- Pharmaceutical Excipient: ATBC is widely used as a non-toxic plasticizer in drug coatings and medical devices. Pharmacokinetic studies show it is metabolized into acetylcitric acid and butanol, with a half-life of 4.2 hours in rodents .
Trioctyldodecyl Citrate
- Industrial Plasticizer : Used in PVC and synthetic rubbers for its resistance to migration and high-temperature stability .
Contradictions and Gaps
- Triallyl Acetylcitrate Data : The absence of direct studies on this compound limits definitive conclusions, necessitating extrapolation from structural analogs.
Q & A
[Basic] What analytical techniques are recommended for characterizing Triallyl acetylcitrate in polymer matrices?
To characterize this compound (TAAC) in polymer systems, researchers should combine spectroscopic and chromatographic methods:
- Infrared Spectroscopy (IR): Use IR to identify functional groups (e.g., ester and acetyl linkages) by comparing spectra with reference data .
- Gas Chromatography-Mass Spectrometry (GC-MS): Employ GC-MS for quantitative analysis and purity assessment, especially in complex matrices like plant extracts or polymer blends. Sample preparation should include derivatization if necessary to enhance volatility .
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm molecular structure and detect impurities. Ensure proper solvent selection (e.g., deuterated chloroform) to avoid signal overlap .
[Basic] How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility requires meticulous documentation of experimental parameters:
- Detailed Protocols: Include reaction temperatures, catalyst concentrations, and purification steps (e.g., distillation or recrystallization) in the main manuscript, with supplementary data for specialized equipment .
- Impurity Profiling: Compare synthesized TAAC with certified reference standards (e.g., via HPLC) to validate identity and purity. Report retention times and column specifications .
- Batch Consistency: Perform multiple synthesis trials under identical conditions and statistically analyze yield variations (e.g., ±5% tolerance) .
[Advanced] How should researchers address contradictions in reported bioactivity or stability data for this compound?
Discrepancies often arise from methodological differences. To resolve them:
- Cross-Validation: Replicate experiments using protocols from conflicting studies while controlling variables (e.g., solvent purity, storage conditions) .
- Statistical Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers. Use tools like ANOVA to assess inter-study variability .
- Contextual Factors: Evaluate environmental factors (e.g., pH, temperature) that may alter TAAC’s stability or interactions in biological systems .
[Advanced] What experimental designs optimize the study of TAAC’s plasticizing effects in PLGA microspheres?
Design robust experiments by:
- Variable Selection: Systematically test TAAC concentration, polymer molecular weight, and processing parameters (e.g., emulsification speed) to assess drug release kinetics .
- Design of Experiments (DoE): Use factorial designs to analyze interactions between variables (e.g., TAAC vs. diethyl phthalate plasticizers) and optimize encapsulation efficiency .
- In Vitro/In Vivo Correlation: Simulate physiological conditions (e.g., 37°C, pH 7.4) during release studies and validate results with animal models .
[Basic] What purity assessment protocols are critical for TAAC in pharmaceutical research?
Key steps include:
- Chromatographic Purity: Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and compare retention times to pharmacopeial standards .
- Residual Solvent Analysis: Perform headspace GC to detect traces of synthesis solvents (e.g., acetone, chloroform) .
- Elemental Analysis: Verify carbon/hydrogen ratios via combustion analysis to confirm molecular formula .
[Advanced] How can environmental degradation pathways of TAAC be evaluated under variable conditions?
- Accelerated Stability Testing: Expose TAAC to UV/O systems at varying pH levels and quantify degradation products (e.g., via LC-MS) .
- Kinetic Modeling: Apply pseudo-first-order kinetics to predict degradation rates and identify dominant mechanisms (hydrolysis vs. oxidation) .
- Ecotoxicological Profiling: Assess the toxicity of TAAC breakdown products using bioassays (e.g., Daphnia magna mortality tests) .
[Basic] What are the best practices for integrating TAAC into biodegradable polymer systems?
- Compatibility Screening: Test TAAC’s miscibility with polymers (e.g., PLGA) via differential scanning calorimetry (DSC) to detect phase separation .
- Mechanical Testing: Measure tensile strength and elongation at break of TAAC-blended films to evaluate plasticization efficacy .
- Leaching Studies: Incubate polymers in aqueous media and quantify TAAC migration using UV-Vis spectroscopy .
[Advanced] How can computational modeling enhance the understanding of TAAC’s molecular interactions?
- Molecular Dynamics (MD): Simulate TAAC-polymer interactions to predict diffusion coefficients and glass transition temperatures .
- Density Functional Theory (DFT): Calculate electron distribution in TAAC to identify reactive sites for functionalization .
- QSPR Models: Develop quantitative structure-property relationships to correlate TAAC’s structure with performance in specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


